molecular formula C12H17N3S B1306508 (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine CAS No. 799262-41-2

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine

Cat. No.: B1306508
CAS No.: 799262-41-2
M. Wt: 235.35 g/mol
InChI Key: XQHQYJNQYWXGQJ-UHFFFAOYSA-N
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Description

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.35 g/mol . This compound features an imidazole ring and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine typically involves the reaction of 1H-imidazole-1-propanamine with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is unique due to the presence of both an imidazole and a thiophene ring. This combination provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHQYJNQYWXGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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